![molecular formula C18H16Cl2N2O4S B13941110 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530150-44-8](/img/structure/B13941110.png)
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of dichloro groups, a propoxybenzoyl moiety, and a carbamothioylamino linkage, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of 3,5-dichlorobenzoic acid. This intermediate can be synthesized by chlorination of benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, dimethylformamide (DMF) as a solvent, and various arylamines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific structural features, such as the propoxybenzoyl group and the carbamothioylamino linkage. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
530150-44-8 |
|---|---|
Formule moléculaire |
C18H16Cl2N2O4S |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-2-6-26-12-5-3-4-10(7-12)16(23)22-18(27)21-15-13(17(24)25)8-11(19)9-14(15)20/h3-5,7-9H,2,6H2,1H3,(H,24,25)(H2,21,22,23,27) |
Clé InChI |
OJCCQGPKKGYATD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




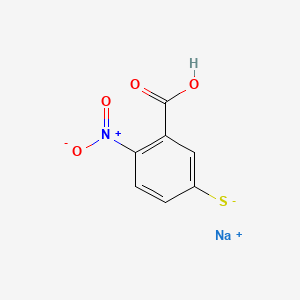

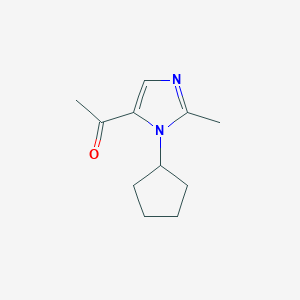
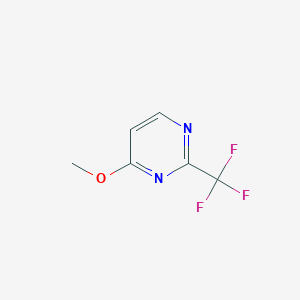
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)


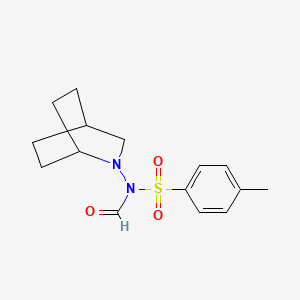

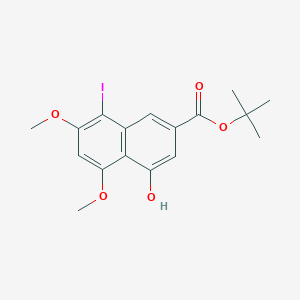

![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
